molecular formula C7H12ClN3O2 B12708906 Ipronidazole hydrochloride CAS No. 49791-86-8

Ipronidazole hydrochloride

Cat. No.: B12708906
CAS No.: 49791-86-8
M. Wt: 205.64 g/mol
InChI Key: HOMIFIGVCCVRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ipronidazole hydrochloride is a veterinary drug belonging to the nitroimidazole class. It is primarily used as an antiprotozoal agent to treat histomoniasis in turkeys and swine dysentery . The compound is known for its effectiveness in controlling protozoal infections, making it a valuable tool in veterinary medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ipronidazole hydrochloride involves the reaction of 2-isopropyl-4 (or 5-nitroimidazole) with dimethyl sulfate in dioxane under reflux conditions. The product is then precipitated using sodium hydroxide solution at low temperatures . The hydrochloride salt is formed by reacting the product, dissolved in isopropanol, with ethanolic hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets veterinary pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Ipronidazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and alkyl halides for substitution reactions. Cyclization reactions often require acidic or basic conditions to facilitate ring closure .

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different pharmacological properties and applications .

Mechanism of Action

The mechanism of action of ipronidazole hydrochloride involves the reduction of the nitro group to form reactive intermediates that interact with protozoal DNA, leading to the inhibition of nucleic acid synthesis. This results in the death of the protozoal cells . The molecular targets include DNA and electron-transport proteins within the protozoal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ipronidazole hydrochloride is unique due to its specific use in veterinary medicine and its effectiveness against histomoniasis in turkeys and swine dysentery. Its chemical structure allows for specific interactions with protozoal DNA, making it a potent antiprotozoal agent .

Properties

CAS No.

49791-86-8

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

1-methyl-5-nitro-2-propan-2-ylimidazole;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-5(2)7-8-4-6(9(7)3)10(11)12;/h4-5H,1-3H3;1H

InChI Key

HOMIFIGVCCVRIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(N1C)[N+](=O)[O-].Cl

Origin of Product

United States

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